Product packaging for 2,4-Bis(trifluoromethyl)quinolin-7(1H)-one(Cat. No.:CAS No. 91915-69-4)

2,4-Bis(trifluoromethyl)quinolin-7(1H)-one

Cat. No.: B11844173
CAS No.: 91915-69-4
M. Wt: 281.15 g/mol
InChI Key: KCNMMEYVKULLNY-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)quinolin-7(1H)-one (CAS 91915-73-0) is a synthetically versatile quinoline derivative of significant interest in pharmaceutical and agrochemical research. This compound is identified as belonging to the PFAS (per- and polyfluoroalkyl substances) chemical family . The strategic incorporation of two trifluoromethyl groups at the 2 and 4 positions of the quinoline scaffold is a critical structural feature, as the trifluoromethyl moiety is known to enhance key properties such as lipophilicity, metabolic stability, and membrane permeability , making it a valuable pharmacophore in drug discovery . The quinoline core is a privileged structure in medicinal chemistry, with well-documented applications. Quinoline derivatives are extensively investigated for their antimalarial and anticancer activities . In antimalarial research, compounds like chloroquine act by inhibiting hemozoin formation in the parasite, while certain quinoline-based anticancer agents, such as camptothecin derivatives, function as topoisomerase inhibitors . Furthermore, recent studies on 2-trifluoromethyl quinoline derivatives synthesized via green chemistry approaches have demonstrated promising in vitro antifungal activity against pathogens like Fusarium graminearum and Rhizoctonia solani , highlighting the potential of such compounds in developing new agrochemical agents . This compound serves as a high-value building block for researchers aiming to develop novel active substances through further chemical modification and hybridization. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H5F6NO B11844173 2,4-Bis(trifluoromethyl)quinolin-7(1H)-one CAS No. 91915-69-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91915-69-4

Molecular Formula

C11H5F6NO

Molecular Weight

281.15 g/mol

IUPAC Name

2,4-bis(trifluoromethyl)quinolin-7-ol

InChI

InChI=1S/C11H5F6NO/c12-10(13,14)7-4-9(11(15,16)17)18-8-3-5(19)1-2-6(7)8/h1-4,19H

InChI Key

KCNMMEYVKULLNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)N=C(C=C2C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2,4 Bis Trifluoromethyl Quinolin 7 1h One

Historical and Current Synthetic Routes to Bis(trifluoromethyl)quinolines

The construction of the quinoline (B57606) core has historically relied on several named reactions that involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds. These methods have been adapted over time to accommodate the unique reactivity of fluorinated building blocks.

Cyclocondensation Approaches to Quinolinone Systems

Cyclocondensation reactions represent a foundational strategy for assembling the quinolinone ring system. A common approach involves the reaction of an appropriately substituted aniline with a β-ketoester or a similar 1,3-dicarbonyl compound under acidic conditions. For instance, the synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol, an isomer of the target quinoline core, is achieved by reacting 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of polyphosphoric acid (PPA) at elevated temperatures. chemicalbook.com PPA serves as both a solvent and a potent dehydrating acid catalyst to facilitate the intramolecular cyclization. chemicalbook.comnih.gov A similar strategy is employed in the synthesis of 8-bromo-2-trifluoromethyl-4-quinolone from 2-bromoaniline and ethyl trifluoroacetoacetate. beilstein-journals.orgnih.gov More complex polycyclic systems have also been prepared via cyclocondensation; for example, bis(trifluoromethyl)-substituted quinolino[8,7-h]quinolines can be synthesized from 1-CF3-prop-2-yne 1-iminium triflate salts and diaminonaphthalenes through a twofold pyridoannelation sequence. ingentaconnect.comfao.org

Application of Trifluoromethylated Building Blocks in Quinoline Synthesis

The strategic use of trifluoromethylated building blocks is central to the synthesis of molecules like 2,4-Bis(trifluoromethyl)quinolin-7(1H)-one. These precursors introduce the CF3 groups at specific positions in the final structure. The construction of trifluoromethylated heterocycles often relies on the annulation of these building blocks with suitable reaction partners. researchgate.net

Key trifluoromethylated synthons include:

Ethyl 4,4,4-trifluoroacetoacetate (TFFA): A versatile building block used in the Combes and Conrad-Limpach syntheses of quinolines. Its reaction with anilines is a common route to 4-hydroxy-2-(trifluoromethyl)quinolines. chemicalbook.combeilstein-journals.orgnih.gov

Trifluoromethyl-substituted anilines: These are crucial for introducing a CF3 group onto the benzo- portion of the quinoline ring system. chemicalbook.com

α,β-Unsaturated trifluoromethyl ketones: These react with anilines to afford 2-trifluoromethyl quinolines. researchgate.net

1-CF3-prop-2-yne 1-iminium triflate salts: These specialized reagents serve as trifluoromethyl-containing building blocks for constructing complex quinoline-based systems. ingentaconnect.comfao.org

CF3-alkenes: These can be used to generate α-CF3-enamines, which are key intermediates in a multi-step synthesis of 2-CF3-3-arylquinolines. rsc.org

The reaction between an aniline derivative and a trifluoromethylated β-dicarbonyl compound, often catalyzed by a strong acid like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), is a direct method for producing 2,4-bis(trifluoromethyl)quinolines. researchgate.net

Preparation of Related Trifluoromethyl-Substituted Quinolinones

The synthesis of structurally related trifluoromethyl-substituted quinolinones provides valuable insights into the chemistry of the target compound. For example, 8-bromo-2-trifluoromethyl-4-quinolone is prepared through the cyclization of 2-bromoaniline with ethyl trifluoroacetoacetate in polyphosphoric acid. beilstein-journals.orgnih.gov Another related class of compounds, trifluoromethylthiolated quinolin-2-ones, can be synthesized through an electrophilic intramolecular cyclization of N-arylpropynamides, induced by trifluoromethanesulfanamide. researchgate.net This method highlights an alternative cyclization strategy where the trifluoromethyl-containing group (in this case, CF3S) is introduced concurrently with the ring formation.

Related CompoundStarting MaterialsKey Reagents/ConditionsCitation
2,8-Bis(trifluoromethyl)-4-quinolinol2-(Trifluoromethyl)aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoatePolyphosphoric acid, 150 °C chemicalbook.com
8-Bromo-2-trifluoromethyl-4-quinolone2-Bromoaniline, Ethyl trifluoroacetoacetatePolyphosphoric acid, 150 °C beilstein-journals.orgnih.gov
3-(Trifluoromethylthio)quinolin-2-onesN-Arylpropynamides, TrifluoromethanesulfanamideBiCl3 researchgate.net

Advanced Synthetic Strategies for the Quinolinone Core

To improve efficiency, yield, and environmental footprint, researchers have developed advanced synthetic strategies, including one-pot reactions and catalytic approaches, which streamline the synthesis of complex quinolinone structures.

One-Pot Synthetic Procedures for Functionalized Quinolinones

Three-Component Domino Protocol: Functionalized quinolones can be synthesized via a linear/branched domino protocol involving a dicarbonyl compound, triethyl orthoformate, and an amine under solvent- and catalyst-free conditions at high temperatures. acs.org

Friedlander Annulation: The condensation of 2-aminoaryl carbonyl compounds with compounds containing an active methylene (B1212753) group can be performed in a one-pot fashion. For example, graphene oxide has been used as a recyclable carbocatalyst for the Friedlander synthesis of functionalized quinolines. ingentaconnect.com

Multi-component Reactions: A metal-free, one-pot method combines an alcohol, an o-azido aldehyde, and an alkyne to produce diverse functionalized quinolines. iitb.ac.in A procedure for synthesizing 2-trifluoromethylquinolines directly from CF3-alkenes or their corresponding enamines in a one-pot sequence has also been developed. rsc.org

Catalytic Approaches in Trifluoromethylated Quinoline Synthesis

The use of transition metal catalysts has enabled novel and efficient pathways for the synthesis of trifluoromethylated quinolines. These catalysts can facilitate bond formations that are challenging to achieve through traditional methods.

Rhodium Catalysis: A rhodium-catalyzed redox-neutral [3+3] annulation between anilines and CF3-ynones has been developed for the synthesis of 2-trifluoromethylquinoline derivatives. researchgate.net

Nickel Catalysis: A nickel-catalyzed insertion of an alkyne into a 2-(trifluoromethyl)-1,3-benzothiazole has been reported. The resulting seven-membered benzothiazepine intermediate undergoes thermal desulfidation to yield a 2-(trifluoromethyl)quinoline. thieme-connect.com

Copper Catalysis: While direct examples for the quinolinone core are less common, copper-catalyzed reactions are known for creating Ar-CF3 bonds from aryl iodides, which is a relevant transformation in organofluorine chemistry. nih.gov

Palladium Catalysis: Palladium catalysts are extensively used in cross-coupling reactions to functionalize pre-formed quinoline rings. For example, brominated 2-trifluoromethylquinolines can be elaborated via palladium-catalyzed Sonogashira reactions to introduce alkynyl substituents. beilstein-journals.orgnih.gov

Other Catalysts: Inexpensive catalysts like zinc chloride (ZnCl2) have been used for the [4+2] annulation of 2-aminoarylnitriles with ynamides, and proline potassium salt has been employed to catalyze the Friedlander annulation for synthesizing 4-trifluoromethyl quinolines. researchgate.net

Catalytic MethodCatalystReactantsProduct TypeCitation
[3+3] AnnulationRhodiumAnilines, CF3-ynones2-Trifluoromethylquinolines researchgate.net
Alkyne Insertion/DesulfidationNickel2-(Trifluoromethyl)-1,3-benzothiazoles, Alkynes2-Trifluoromethylquinolines thieme-connect.com
Friedlander AnnulationProline potassium salt2-Trifluoroacetyl anilines, Carbonyl compounds4-Trifluoromethylquinolines researchgate.net
Sonogashira CouplingPalladiumBrominated 2-trifluoromethylquinolines, AlkynesAlkynylated 2-trifluoromethylquinolines beilstein-journals.orgnih.gov

Trifluoromethylation Reactions for Quinoline Scaffolds

The direct synthesis of this compound is not extensively documented, however, its synthesis can be envisaged through the construction of the quinoline core with pre-installed trifluoromethyl groups, followed by functional group manipulations. A key approach to constructing the 2,4-bis(trifluoromethyl)quinoline (B2715022) skeleton is through the Combes cyclization reaction.

Recent studies have demonstrated a facile and efficient one-pot protocol for the synthesis of various 2,4-bis(trifluoromethyl)quinoline derivatives by reacting arylamines with hexafluoroacetylacetone in the presence of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). This method has been successfully applied to synthesize 7-amino-2,4-bis(trifluoromethyl)quinoline from m-phenylenediamine with a high yield of 86%.

The 7-amino group of this precursor can then be converted to a hydroxyl group to yield the target this compound, which exists in tautomeric equilibrium with 7-hydroxy-2,4-bis(trifluoromethyl)quinoline. This transformation can be achieved through a well-established diazotization reaction, where the amine is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt, followed by hydrolysis upon heating.

Table 1: Synthesis of 7-Substituted-2,4-bis(trifluoromethyl)quinolines via Combes Cyclization

Entry Arylamine Product Yield (%)
1 m-Phenylenediamine 7-Amino-2,4-bis(trifluoromethyl)quinoline 86
2 m-Toluidine 7-Methyl-2,4-bis(trifluoromethyl)quinoline 89
3 m-Chloroaniline 7-Chloro-2,4-bis(trifluoromethyl)quinoline 69

Functionalization and Derivatization Techniques on the this compound Scaffold

The presence of two strongly electron-withdrawing trifluoromethyl groups significantly influences the reactivity of the quinolinone core, presenting both challenges and opportunities for its functionalization.

Regioselective Functionalization of the Quinolinone Core

The quinoline ring system has distinct electronic properties. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more electron-rich and typically undergoes electrophilic substitution. However, the two trifluoromethyl groups at positions 2 and 4 dramatically reduce the electron density of the entire heterocyclic system, making electrophilic aromatic substitution (EAS) exceedingly difficult. Any potential EAS would be expected to occur on the carbocyclic ring, likely at the C5 or C8 positions, which are least deactivated.

Conversely, the electron-deficient nature of the this compound scaffold makes it an excellent candidate for nucleophilic aromatic substitution (SNAr). A suitable leaving group, such as a halogen, at positions 5, 6, or 8 would be readily displaced by nucleophiles. The regioselectivity of such reactions would be governed by the stability of the Meisenheimer intermediate, with the electron-withdrawing trifluoromethyl groups providing significant stabilization.

Introduction of Diverse Substituents for Structural Diversification

To achieve structural diversification of the this compound scaffold, a common strategy involves the introduction of a versatile functional handle, such as a halogen atom, which can then be subjected to various cross-coupling reactions.

Starting from 7-amino-2,4-bis(trifluoromethyl)quinoline, a 7-halo-2,4-bis(trifluoromethyl)quinoline (where halo = Cl, Br, I) can be synthesized via a Sandmeyer reaction. This halogenated intermediate serves as a versatile platform for introducing a wide array of substituents using modern palladium-catalyzed cross-coupling reactions.

Table 2: Potential Derivatization Reactions on a 7-Halo-2,4-bis(trifluoromethyl)quinoline Scaffold

Reaction Coupling Partner Introduced Substituent Catalyst/Reagents
Suzuki-Miyaura Coupling Aryl/heteroarylboronic acid or ester Aryl/heteroaryl group Pd catalyst (e.g., Pd(PPh₃)₄), base
Sonogashira Coupling Terminal alkyne Alkynyl group Pd catalyst, Cu(I) co-catalyst, base
Buchwald-Hartwig Amination Amine Amino group Pd catalyst, ligand, base
Heck Coupling Alkene Alkenyl group Pd catalyst, base

These cross-coupling reactions allow for the systematic modification of the 7-position of the quinoline core, enabling the synthesis of a diverse library of compounds for further investigation in various scientific fields. The choice of reaction and coupling partner can be tailored to introduce specific functionalities, thereby fine-tuning the electronic and steric properties of the final molecule.

Structural Elucidation and Advanced Characterization of 2,4 Bis Trifluoromethyl Quinolin 7 1h One

Spectroscopic Analysis for Definitive Structural Assignment

Spectroscopic methodologies provide a powerful, non-destructive means to probe the molecular framework of 2,4-Bis(trifluoromethyl)quinolin-7(1H)-one, offering insights into its electronic environment, connectivity, and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, ¹⁹F NMR, ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A comprehensive analysis of this compound would involve a suite of NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring. The chemical shifts and coupling patterns of these protons would provide crucial information about their relative positions. For instance, protons on the benzenoid ring would likely appear as doublets or doublets of doublets, with coupling constants indicative of their ortho, meta, or para relationships. The N-H proton of the quinolinone tautomer would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments within the molecule. The carbons bearing the trifluoromethyl groups are expected to show characteristic quartet splitting due to coupling with the three fluorine atoms. The carbonyl carbon of the quinolinone ring would appear at a significantly downfield chemical shift, typically in the range of 160-180 ppm.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly informative technique. The two trifluoromethyl groups at the C2 and C4 positions are expected to give rise to distinct signals, likely singlets, in the ¹⁹F NMR spectrum. The chemical shifts of these signals can provide insights into the electronic environment of each CF₃ group.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H6.5-8.5d, dd, sJ = 2-9
¹³C110-180s, qJ(C-F) ≈ 270-280
¹⁹F-60 to -70s-

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₁₁H₅F₆NO), HRMS would be used to determine the exact mass of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula and rules out other potential compositions with the same nominal mass.

Interactive Data Table: Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺282.0302
[M-H]⁻280.0146

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the quinolinone ring, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration would likely appear as a broad band in the range of 3200-3400 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl groups will give rise to strong, characteristic absorption bands, usually in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observed in their respective characteristic regions.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-F stretching vibrations of the CF₃ groups may also be observable. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational analysis and confident identification of functional groups.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted FT-Raman Frequency (cm⁻¹)
N-H Stretch3200-3400 (broad)Weak or absent
C=O Stretch1650-1700 (strong)Moderate
Aromatic C=C Stretch1450-1600Strong
C-F Stretch1100-1300 (strong)Moderate

Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular structure and connectivity, X-ray crystallography offers the most definitive picture of the three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography of this compound Derivatives

Obtaining a single crystal suitable for X-ray diffraction is a crucial step in solid-state structure determination. While no crystal structure for this compound itself is publicly available, analysis of derivatives provides significant insight. For instance, the crystal structure of (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol has been reported, confirming the planarity of the quinoline (B57606) ring system. iucr.orgresearchgate.netresearchgate.net Similarly, crystal structures of various 2,4-trifluoromethylquinoline derivatives have been elucidated. nih.gov

A hypothetical crystal structure of this compound would be expected to exhibit intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of a neighboring molecule, leading to the formation of dimers or extended chains in the crystal lattice. The packing of the molecules would also be influenced by π-π stacking interactions between the aromatic quinolinone rings and potential C-F···H or F···F interactions involving the trifluoromethyl groups.

Tautomeric Equilibrium Investigations in Quinolinone Systems

Quinolinone systems, particularly those with a hydroxyl group, can exist in a tautomeric equilibrium between the keto (quinolinone) and enol (hydroxyquinoline) forms. In the case of the subject compound, this would be an equilibrium between this compound and 2,4-Bis(trifluoromethyl)quinolin-7-ol.

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents and the polarity of the solvent. The strongly electron-withdrawing trifluoromethyl groups at the 2- and 4-positions are expected to significantly influence the acidity of the N-H proton and the phenolic proton in the respective tautomers.

Studies on 7-hydroxyquinoline (B1418103) have shown that the tautomeric equilibrium is solvent-dependent. elsevierpure.combeilstein-journals.orgnih.govnih.gov In aqueous media, for example, both the enol and zwitterionic (a form of the keto tautomer) forms can be observed. elsevierpure.com For this compound, it is anticipated that in non-polar solvents, the keto form would be favored, while in polar, protic solvents, the equilibrium may shift towards the enol form due to hydrogen bonding interactions with the solvent. Spectroscopic techniques such as UV-Vis and NMR spectroscopy are powerful tools for studying such tautomeric equilibria in solution by observing the distinct spectral signatures of each tautomer.

Computational Chemistry and Theoretical Investigations of 2,4 Bis Trifluoromethyl Quinolin 7 1h One

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. imist.mascirp.org For 2,4-Bis(trifluoromethyl)quinolin-7(1H)-one, DFT calculations offer a detailed picture of its molecular geometry, orbital energies, and electrostatic potential, which collectively determine its chemical behavior. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311G(d,p), to provide a balance between accuracy and computational cost. bhu.ac.inrjptonline.org

Optimization of Molecular Geometries and Conformations

The first step in any DFT study is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. scirp.orgscispace.com This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the quinolinone core and the trifluoromethyl substituents. The resulting optimized geometry provides a realistic 3D model of the molecule, which is crucial for the accuracy of subsequent electronic property calculations. The planarity of the quinolinone ring system and the orientation of the trifluoromethyl groups are key parameters determined during this optimization.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Representative Trifluoromethylated Quinolinone.
ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-2.0
HOMO-LUMO Gap (ΔE)5.5

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and positive potential near the hydrogen atoms and the trifluoromethyl groups, providing insights into its intermolecular interactions and reactivity patterns. ajchem-a.commdpi.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful approach to elucidate the intricate details of chemical reaction mechanisms, providing information that is often difficult to obtain through experimental methods alone. For the synthesis of this compound, computational studies can help in understanding the plausible reaction pathways and identifying the key transition states that govern the reaction kinetics.

Transition State Analysis for Key Synthetic Steps

The identification and characterization of transition states are crucial for understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods, such as transition state theory combined with DFT calculations, can be used to locate the geometry of transition states and calculate their activation energies. For the synthesis of this compound, transition state analysis would be applied to key steps like the intramolecular cyclization, which is often the rate-determining step. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined, providing valuable guidance for optimizing reaction conditions and improving synthetic efficiency.

Energetic Landscape of Reaction Intermediates

A thorough search of scientific databases for theoretical studies detailing the energetic landscape of reaction intermediates involved in the synthesis or transformation of this compound has yielded no specific results. Computational chemistry approaches, such as Density Functional Theory (DFT), are commonly employed to elucidate reaction mechanisms by calculating the energies of reactants, transition states, and intermediates. This allows for the mapping of the potential energy surface and the identification of the most favorable reaction pathways.

While general synthetic routes for substituted quinolines and quinolinones have been described, including mechanisms like the Skraup synthesis, Friedländer synthesis, and various cyclization reactions, computational data on the specific intermediates for the formation of the 2,4-bis(trifluoromethyl) substituted quinolinone core is not present in the available literature. Such studies would provide valuable insights into the regioselectivity and the influence of the two highly electronegative trifluoromethyl groups on the reaction kinetics and thermodynamics. The electron-withdrawing nature of the CF3 group is known to significantly impact the electronic structure and reactivity of aromatic systems. beilstein-archives.org

Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Target Interactions

Similarly, there is a lack of published molecular dynamics (MD) simulations specifically investigating the conformational dynamics and ligand-target interactions of this compound. MD simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed information about their flexibility, accessible conformations, and interactions with biological macromolecules such as proteins. researchgate.net

For many quinolone derivatives, particularly those with known antibacterial activity, MD simulations have been utilized to understand their binding modes within the active sites of enzymes like DNA gyrase and topoisomerase IV. nih.gov These studies are crucial for structure-based drug design and for explaining the molecular basis of their therapeutic effects.

In the case of this compound, the absence of such simulation data means that its potential interactions with biological targets remain unexplored from a computational standpoint. The conformational preferences of the quinolinone ring system, influenced by the bulky and electronegative trifluoromethyl groups at positions 2 and 4, would be of significant interest for understanding its potential biological activity and for the rational design of new derivatives.

Structure Activity Relationship Sar Studies of 2,4 Bis Trifluoromethyl Quinolin 7 1h One and Analogues

Influence of Trifluoromethyl Groups on Molecular Recognition and Activity

The incorporation of trifluoromethyl (CF3) groups is a widely utilized strategy in medicinal chemistry to modulate the biological and physicochemical properties of lead compounds. In the context of the 2,4-Bis(trifluoromethyl)quinolin-7(1H)-one scaffold, these groups exert a profound influence on the molecule's interaction with biological targets and its pharmacokinetic profile.

Electronic and Steric Contributions to Binding Affinity

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. This property significantly alters the electronic environment of the quinolinone ring system. The presence of two such groups at the 2- and 4-positions creates a highly electron-deficient aromatic core, which can enhance interactions with biological targets through mechanisms like hydrogen bonding and electrostatic interactions. This strong inductive effect can increase the acidity of nearby protons and influence the charge distribution across the molecule, potentially leading to stronger or more specific binding with receptor sites.

Impact of Substitution Patterns on Biological Activity

Positional Effects of Trifluoromethyl Groups (e.g., 2,4- vs 2,7- vs 2,8-substitution)

For instance, in the context of antimalarial quinolines, substitutions at the 2- and 8-positions with trifluoromethyl groups, as seen in the drug mefloquine, are crucial for activity. Studies on 2,8-bis(trifluoromethyl)quinoline (B3046767) analogs have demonstrated potent antiviral activity, suggesting the importance of this substitution pattern for certain biological targets. The electron-withdrawing nature of the CF3 groups at these positions significantly influences the electronic properties of the quinoline (B57606) core.

Substitution at the 4-position of the quinoline ring is also known to be critical for various biological activities, including anticancer and antimicrobial effects. Therefore, a 2,4-bis(trifluoromethyl) substitution pattern would create a unique electronic and steric profile that could lead to a distinct biological activity profile compared to other isomers.

Substitution at the 7-position is also significant. For example, in the case of fluoroquinolone antibiotics, a substituent at the 7-position is essential for antibacterial activity. Therefore, the placement of a trifluoromethyl group at this position in a bis-substituted analog could profoundly impact its biological properties.

The following table summarizes the general importance of different substitution positions on the quinoline ring, which can help infer the potential impact of trifluoromethyl group placement.

Position on Quinoline RingGeneral Importance in SARPotential Impact of CF3 Substitution
2Often associated with antimalarial and antiviral activities. Influences steric interactions at the active site.May enhance binding to specific enzymes or receptors targeted in infectious diseases.
4Crucial for anticancer and antimicrobial activities. Can participate in key interactions with target proteins.Could significantly modulate kinase inhibition or other mechanisms relevant to cancer therapy.
7Essential for the activity of fluoroquinolone antibiotics. Modulates spectrum of activity and potency.May influence antibacterial spectrum and efficacy.
8Important for antimalarial activity (e.g., mefloquine). Can influence pharmacokinetic properties.Could enhance antiprotozoal activity and improve metabolic stability.

Role of the Quinolinone Core and Other Substituents in Activity Expression

The quinolinone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. The fused bicyclic system provides a rigid and defined three-dimensional structure that can be appropriately decorated with various functional groups to achieve desired biological activities. The lactam functionality (the cyclic amide) within the quinolinone core is a key feature, with the carbonyl oxygen and the N-H group being potential hydrogen bond acceptors and donors, respectively. These interactions are often crucial for anchoring the molecule within a receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These approaches are valuable for understanding the key physicochemical properties that govern the activity of a compound class and for designing new, more potent analogues.

Several QSAR studies have been conducted on quinoline and quinolinone derivatives, highlighting the importance of various molecular descriptors in determining their biological activity. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

For trifluoromethyl-substituted quinolinones, QSAR models would likely emphasize the following descriptors:

Electronic Descriptors: Parameters such as Hammett constants (σ), dipole moment, and atomic charges would be significant due to the strong electron-withdrawing nature of the trifluoromethyl groups. These descriptors would quantify the influence of the CF3 groups on the electronic environment of the quinolinone core.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) would be important for describing the steric bulk of the trifluoromethyl groups and its impact on receptor binding.

Hydrophobic Descriptors: The partition coefficient (logP) or the hydrophobic constant (π) would be crucial for modeling the lipophilicity of the compounds and its effect on membrane permeability and target engagement.

A hypothetical QSAR equation for a series of trifluoromethylated quinolinone analogues might take the following form:

log(1/C) = k1σ + k2Es + k3*π + C

Where:

C is the concentration of the compound required to produce a specific biological effect.

σ, Es, and π are the electronic, steric, and hydrophobic parameters, respectively.

k1, k2, and k3 are regression coefficients, and C is a constant.

Such models can provide quantitative insights into the SAR of these compounds and guide the rational design of new derivatives with improved activity profiles. The development of robust QSAR models relies on a diverse set of analogues with well-defined biological data.

Applications in Chemical Biology and Materials Science

Role as Synthetic Building Blocks and Intermediates in Organic Synthesis

2,4-Bis(trifluoromethyl)quinolin-7(1H)-one serves as a valuable intermediate in the synthesis of more complex molecular architectures. The quinolinone core, functionalized with highly electronegative trifluoromethyl groups, offers multiple reactive sites for further chemical transformations. The presence of these fluorine-containing substituents can significantly influence the reactivity and properties of the resulting molecules. nih.gov

The synthesis of various substituted quinolin-2-one derivatives has been a subject of interest due to their potential biological activities, including antitumor and anti-inflammatory properties. sapub.org While specific synthetic routes starting from this compound are not extensively detailed in the provided literature, the general reactivity of the quinolone scaffold suggests its utility in preparing a diverse range of derivatives. For instance, the nitrogen atom in the heterocyclic ring and the carbonyl group can be targets for various chemical modifications.

Furthermore, related trifluoromethylated quinoline (B57606) compounds have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to yield bis- and tris-alkynylated quinolines. nih.govbeilstein-journals.org This highlights the potential of the 2,4-bis(trifluoromethyl)quinoline (B2715022) scaffold to be elaborated into more complex structures with tailored electronic and photophysical properties. The synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones has also been achieved through photo-induced radical cyclization, demonstrating the accessibility of related quinolinone structures. rsc.org

The closely related compound, 2,4-bis(trifluoromethyl)quinolin-7-amine, has been utilized as a precursor in the synthesis of more complex molecules, such as chemical probes. researchgate.net This suggests that this compound could similarly be converted to the 7-amino derivative or other functionalized analogues, further expanding its utility as a synthetic building block. The general synthetic accessibility of 2,4-bis(trifluoromethyl)quinolines further underscores their importance as intermediates in organic synthesis. researchgate.net

Table 1: Examples of Reactions on Related Quinoline Scaffolds

Starting MaterialReagents and ConditionsProduct TypeReference
Brominated 2-trifluoromethylquinolinesAlkynes, Palladium catalyst (Sonogashira reaction)Alkynylated quinolines beilstein-journals.org, nih.gov
Benzene-tethered 1,7-enynesTogni reagent, Sodium iodide, UV irradiationTrifluoromethylated 3,4-dihydroquinolin-2(1H)-ones rsc.org
4,7-dimethyl-6-nitrocoumarinHydrazine hydrateN-amino-4,7-dimethyl-6-nitroquinoline-2-one sapub.org
2,4-bis(trifluoromethyl)quinolin-7-amineParaformaldehyde, MethanolPrecursor for a chemical probe researchgate.net

Development of Chemical Probes and Biosensors

The development of fluorescent probes for the detection of biologically relevant species is a rapidly advancing area of chemical biology. Quinoline and its derivatives are known for their fluorescent properties, making them attractive scaffolds for the design of such probes. nih.gov The introduction of trifluoromethyl groups can enhance the photophysical properties of these molecules, such as quantum yield and photostability.

A notable example, although derived from the corresponding 7-amino analogue, is a "turn-on" fluorescent probe for the selective sensing of hypochlorite (B82951), a reactive oxygen species, in living cells. researchgate.net This probe, synthesized from a 2,4-bis(trifluoromethyl)quinolin-7-amine precursor, exhibits fluorescence upon reaction with hypochlorite. researchgate.net This demonstrates the potential of the 2,4-bis(trifluoromethyl)quinoline core to be incorporated into sensitive and selective biosensors. The quinolinone structure of this compound provides a versatile platform for the attachment of various recognition moieties and signaling units necessary for probe development.

The general principle behind such probes often involves the modulation of the electronic properties of the fluorophore upon interaction with the analyte. The strong electron-withdrawing nature of the two trifluoromethyl groups in this compound can be harnessed to fine-tune the photophysical properties of derived probes, potentially leading to sensors with high signal-to-noise ratios.

Table 2: Properties of a Quinoline-Based Hypochlorite Probe Derived from a Related Amine

PropertyDescriptionReference
Precursor2,4-bis(trifluoromethyl)quinolin-7-amine researchgate.net
Sensing Mechanism"Turn-on" fluorescence upon reaction with hypochlorite researchgate.net
ApplicationDetection of hypochlorite in live cells researchgate.net

Exploration in Advanced Materials (e.g., Optical Properties, Organic Electronic Devices)

Quinoline derivatives have garnered attention for their applications in advanced materials, particularly in the field of organic electronics and photonics. nih.gov Their inherent fluorescence and tunable electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The incorporation of trifluoromethyl groups is a well-established strategy to modify the electronic and optical properties of organic materials.

Studies on bis- and tris-alkynylated 2-trifluoromethylquinolines have shown that these compounds exhibit intense fluorescence. beilstein-journals.org The substitution pattern on the quinoline core has a significant impact on the optical properties, including absorption and emission wavelengths. beilstein-journals.org While direct studies on the optical properties of this compound are not detailed, the findings on related structures suggest that this compound and its derivatives could possess interesting photophysical characteristics.

The trifluoromethyl groups can influence the molecular packing in the solid state, which is a crucial factor for charge transport in organic electronic devices. Furthermore, the high thermal stability often associated with fluorinated compounds is a desirable characteristic for materials used in electronic applications. The exploration of this compound and its derivatives in the context of advanced materials could lead to the development of novel organic semiconductors or luminescent materials.

Table 3: Optical Properties of Related Alkynylated Trifluoromethylquinolines

Compound TypeKey Optical PropertyPotential ApplicationReference
Bis- and tris-alkynylated 2-trifluoromethylquinolinesIntense fluorescence, Tunable emissionElectroluminescent materials beilstein-journals.org, nih.gov

Fluorous Tagging and Separation Methodologies

Fluorous chemistry utilizes compounds with a high fluorine content to facilitate the separation and purification of molecules in organic synthesis. The principle relies on the unique solubility profile of fluorous compounds, which are soluble in fluorous solvents but sparingly soluble in common organic solvents. A "fluorous tag" is a highly fluorinated moiety that can be temporarily attached to a molecule to enable its separation using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction.

With two trifluoromethyl groups, this compound possesses a significant fluorine content, making it a potential candidate for applications in fluorous chemistry. While there is no direct evidence of its use as a fluorous tag, the related 2,4-bis(trifluoromethyl)quinolin-7-amine is offered by a supplier that specializes in fluorous synthesis. chemscene.com This suggests the amenability of this scaffold to fluorous techniques.

The compound itself, or derivatives thereof, could potentially be used as a fluorous tag. By attaching this quinolinone moiety to a target molecule, the resulting adduct would acquire fluorous properties, allowing for its selective separation from non-fluorinated reaction components. After separation, the tag could be cleaved to release the purified target molecule. The development of cleavable linkers compatible with the quinolinone structure would be a key step in realizing this application.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 2,4-Bis(trifluoromethyl)quinolin-7(1H)-one

The efficient and environmentally benign synthesis of complex fluorinated heterocycles is a primary goal in modern organic chemistry. Future research will likely focus on moving beyond traditional multi-step, high-temperature syntheses which often suffer from the use of hazardous reagents and low atom economy. primescholars.comprimescholars.com

Key emerging strategies include:

Direct C-H Trifluoromethylation: Recent breakthroughs in C-H activation offer a more direct route to introduce trifluoromethyl groups onto a pre-formed quinolinone scaffold. bohrium.comresearchgate.net Techniques involving photoredox catalysis or electrochemistry could provide milder and more selective reaction conditions, minimizing the need for protecting groups and reducing waste. researchgate.net

Annulation of Trifluoromethyl Building Blocks: A powerful strategy involves the use of readily available building blocks already containing the trifluoromethyl group. rsc.orgrsc.org Research into novel cycloaddition or condensation reactions using precursors like trifluoroacetyl derivatives or 2-bromo-3,3,3-trifluoropropene (BTP) could lead to more convergent and efficient syntheses of the target quinolinone. rsc.org

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds. primescholars.comijbpas.com Future routes may employ water as a solvent, use recyclable catalysts, or leverage microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. ijbpas.com Photo-induced radical cyclization is another promising metal-free approach for constructing trifluoromethylated quinolinones. rsc.org

Table 1: Comparison of Synthetic Approaches for Fluorinated Quinolones
Synthetic StrategyPotential AdvantagesChallengesKey Reagents/Conditions
Traditional CyclocondensationWell-established methodsHarsh conditions, multiple steps, hazardous reagentsPolyphosphoric acid, high temperatures
Direct C-H TrifluoromethylationHigh atom economy, late-stage functionalizationRegioselectivity control, catalyst costTogni's reagent, photoredox catalysts (e.g., Ru(bpy)3Cl2), CF3SO2Na
Annulation of CF3 Building BlocksConvergent synthesis, predictable regiochemistryAvailability and stability of building blocks1,1,1,5,5,5-Hexafluoropentane-2,4-dione, CF3-ynones
Green Synthetic MethodsReduced environmental impact, enhanced safetyReaction efficiency, catalyst stability and reusabilityWater as solvent, microwave irradiation, ultrasonic energy

Advanced Computational Drug Design and Lead Optimization Strategies

The quinoline (B57606) and quinolinone scaffolds are considered "privileged structures" in medicinal chemistry, frequently found in FDA-approved drugs, particularly kinase inhibitors. nih.govresearchgate.net Computational methods are poised to accelerate the discovery and optimization of new drug candidates based on the this compound core.

Future research in this area will likely involve:

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): By building predictive 3D-QSAR models, researchers can correlate the 3D structural features of quinolinone derivatives with their biological activity. nih.govfrontiersin.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate contour maps that guide the modification of the lead structure to enhance potency and selectivity. nih.govresearchgate.net

Structure-Based Virtual Screening and Docking: For targets with known 3D structures (e.g., protein kinases), molecular docking can be used to screen large virtual libraries of quinolinone derivatives. nih.govijprajournal.com This process predicts the binding modes and affinities of potential inhibitors, allowing for the prioritization of compounds for synthesis and experimental testing, thereby saving significant time and resources. ijprajournal.com

Machine Learning and AI-Driven Design: Integrating machine learning algorithms with QSAR and docking studies can create more powerful predictive models. nih.gov These models can analyze vast datasets to identify subtle structure-activity relationships and even design novel quinolinone derivatives de novo with desired properties, such as high potency against a specific kinase and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govnih.gov

Exploration of Polypharmacology and Multi-Target Ligands Based on the Quinolinone Scaffold

The traditional "one drug, one target" paradigm is being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets. nih.gov This approach is particularly relevant for complex diseases like cancer, where multiple signaling pathways are dysregulated. nih.gov The quinolinone scaffold is an excellent starting point for developing multi-target agents, especially multi-kinase inhibitors. researchgate.net

Emerging avenues include:

Design of Dual or Multi-Kinase Inhibitors: Many cancers are driven by the aberrant activity of multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β. nih.gov The this compound scaffold can be systematically modified to create inhibitors that simultaneously block several of these key kinases, potentially leading to synergistic antitumor effects and overcoming drug resistance. mdpi.com

Scaffold Hybridization: This strategy involves combining the quinolinone core with other pharmacophores known to interact with different targets. By creating hybrid molecules, it may be possible to develop agents that, for example, inhibit both a protein kinase and another critical enzyme family or cellular process, offering a multi-pronged therapeutic attack.

Combating Drug Resistance: A significant challenge in cancer therapy is the development of resistance to targeted agents. Multi-target ligands can be advantageous as cancer cells are less likely to simultaneously develop resistance mutations in multiple targets. researchgate.net Future research will focus on designing quinolinone derivatives that inhibit both the primary kinase target and the downstream or parallel pathways that are activated upon resistance development.

Table 2: Potential Kinase Targets for Quinolinone-Based Multi-Target Ligands
Kinase Target FamilyExamplesRelevance in Disease
Epidermal Growth Factor Receptor (EGFR)EGFR (ErbB1), HER-2 (ErbB2)Lung, breast, and colon cancers nih.govmdpi.com
Vascular Endothelial Growth Factor Receptor (VEGFR)VEGFR-2Tumor angiogenesis (blood vessel formation) nih.gov
Platelet-Derived Growth Factor Receptor (PDGFR)PDGFR-βTumor growth and metastasis nih.gov
FMS-like Tyrosine Kinase 3 (FLT3)FLT3Acute Myeloid Leukemia (AML) nih.gov

Innovative Applications in Material Sciences and Beyond for Fluorinated Heterocycles

The unique physicochemical properties conferred by fluorine atoms—such as high thermal stability, enhanced electron affinity, and modified photophysical characteristics—make fluorinated heterocycles like this compound attractive for applications beyond medicine. numberanalytics.comresearchgate.netresearchgate.net

Future research directions could explore:

Organic Electronics: Trifluoromethylated quinoline derivatives have demonstrated interesting luminescent properties. beilstein-archives.org This suggests potential applications in the development of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). numberanalytics.combeilstein-archives.org The electron-withdrawing -CF3 groups can enhance electron transport and improve the stability and efficiency of such devices. beilstein-archives.org

Advanced Polymers: The quinolinone core could be incorporated into polymer backbones to create materials with high thermal stability and specific optical properties. α-Trifluoromethylated quinolines have recently been shown to act as efficient photoinduced-electron transfer (PET) donors for initiating radical polymerizations, a role that could be explored for this compound as well. nih.gov

Functional Materials: The properties of fluorinated heterocycles make them candidates for a range of functional materials, including liquid crystals for display technologies and specialized coatings where low surface energy is required. numberanalytics.comresearchgate.net Their unique fluorescence profiles could also be harnessed for the development of chemical sensors.

The continued exploration of this compound and related structures promises to yield significant advancements across multiple scientific disciplines, from the development of next-generation targeted therapies to the creation of novel high-performance materials.

Q & A

Q. What synthetic methodologies are typically employed for the preparation of 2,4-bis(trifluoromethyl)quinolin-7(1H)-one?

The compound can be synthesized via cyclocondensation reactions using diamine precursors and trifluoromethyl-containing carbonyl compounds. For example, a related quinolinone derivative was prepared by heating m-phenylenediamine with ethyl 4,4,4-trifluoroacetoacetate at 353 K for 48 hours, followed by crystallization from ethanol . Adjusting reaction temperature and solvent polarity is critical to avoid side products, as lower temperatures may lead to unexpected dihydroquinolinone derivatives .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction is the gold standard, with refinement performed using programs like SHELXL. Key parameters include Cremer-Pople puckering amplitudes (e.g., Q = 0.3577 Å, Θ = 117.9°) to describe non-classical ring conformations and intermolecular interactions (e.g., C–H⋯F, N–H⋯O) for packing analysis .

Q. What spectroscopic techniques are used to characterize this compound?

^1H NMR (in deuterated DMSO), HPLC, and mass spectrometry are standard. For quinolinone derivatives, ^1H NMR peaks for NH protons appear at δ 10.13, aromatic protons at δ 7.16 (J = 7.5 Hz), and CH2 protons at δ 2.83, with coupling constants confirming substituent positions .

Q. What are the solubility properties of this compound in common solvents?

The compound exhibits limited solubility in polar aprotic solvents (e.g., DMF) but dissolves in ethanol upon heating. Crystallization from ethanol yields pure product, indicating temperature-dependent solubility .

Q. How is purity assessed during synthesis?

Purity is validated via HPLC (>95% area under the curve) and melting point analysis (e.g., sharp melting points like 501 K confirm crystalline homogeneity) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during trifluoromethyl group incorporation?

Temperature and catalyst selection dictate regioselectivity. For example, lower temperatures (e.g., 353 K vs. higher literature values) favor kinetically controlled pathways, leading to dihydroquinolinone derivatives instead of the desired product. Solvent polarity also stabilizes intermediates, altering reaction trajectories .

Q. What strategies resolve contradictions between NMR and X-ray data during structural validation?

Cross-validate NMR assignments with DFT-calculated chemical shifts. For crystallographic discrepancies (e.g., unexpected hydrogen bonding), refine models using anisotropic displacement parameters and validate via residual density maps in SHELXL .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) assesses binding affinities to enzymes like kinases. Density Functional Theory (DFT) calculates electrostatic potentials to identify reactive sites on trifluoromethyl groups, aiding in rational drug design .

Q. What mechanistic insights explain the electron-withdrawing effects of trifluoromethyl groups?

Trifluoromethyl groups reduce electron density on the quinoline ring, enhancing resistance to electrophilic substitution but facilitating nucleophilic attacks at specific positions. Kinetic studies under varying pH and electrophile concentrations quantify these effects .

Q. How are reaction byproducts analyzed when scaling up synthesis?

Advanced LC-MS and tandem mass spectrometry identify trace byproducts. For example, unexpected dihydroquinolinone derivatives formed at lower temperatures were characterized via ^1H NMR and X-ray crystallography to confirm structural deviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.